molecular formula C12H13NO5S2 B7767972 2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid CAS No. 306936-40-3

2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid

Cat. No.: B7767972
CAS No.: 306936-40-3
M. Wt: 315.4 g/mol
InChI Key: BXMCNOINQHTKEJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with dimethyl groups and a sulfamoyl group linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step organic reactionsThe sulfamoyl group is then added through a sulfonation reaction, and finally, the thiophene moiety is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene moiety can interact with cellular membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-3-carboxylic acid is unique due to its combination of a furan ring, dimethyl groups, a sulfamoyl group, and a thiophene moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2,5-dimethyl-4-(thiophen-2-ylmethylsulfamoyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c1-7-10(12(14)15)11(8(2)18-7)20(16,17)13-6-9-4-3-5-19-9/h3-5,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCNOINQHTKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150402
Record name 2,5-Dimethyl-4-[[(2-thienylmethyl)amino]sulfonyl]-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306936-40-3
Record name 2,5-Dimethyl-4-[[(2-thienylmethyl)amino]sulfonyl]-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-[[(2-thienylmethyl)amino]sulfonyl]-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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